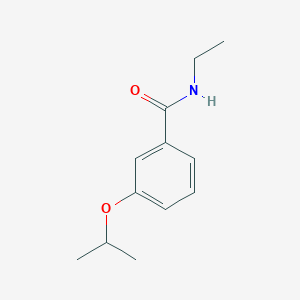![molecular formula C17H15ClN4O2 B5318618 N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5318618.png)
N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as CPOP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a urea derivative that has a unique chemical structure, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of CPOP is not yet fully understood. However, it is thought to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects
CPOP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells or tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and inhibit the replication of viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
CPOP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity level, and exhibits low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CPOP in scientific research. It could be further studied for its potential applications in cancer therapy, viral and bacterial infections, and other diseases. Additionally, its unique chemical structure could be used as a template for the synthesis of other compounds with similar properties. Further research is needed to fully understand the mechanism of action of CPOP and its potential applications in various scientific fields.
In conclusion, CPOP is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and low toxicity profile make it a promising candidate for use in scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of CPOP involves the reaction of 3-chloroaniline with 3-phenyl-1,2,4-oxadiazol-5-ylmethyl isocyanate in the presence of a base. The reaction yields CPOP as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
CPOP has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for use in cancer therapy and the treatment of viral and bacterial infections.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22(17(23)19-14-9-5-8-13(18)10-14)11-15-20-16(21-24-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWODMNEIOUOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)
![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5318582.png)

![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5318642.png)